molecular formula C14H20N2O2 B2385269 1-(4-Ethoxybenzoyl)piperidin-4-amine CAS No. 885531-11-3

1-(4-Ethoxybenzoyl)piperidin-4-amine

Cat. No.: B2385269
CAS No.: 885531-11-3
M. Wt: 248.326
InChI Key: SEAOTAWWXMWTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxybenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

The synthesis of 1-(4-Ethoxybenzoyl)piperidin-4-amine typically involves the reaction of 4-ethoxybenzoyl chloride with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxybenzoyl)piperidin-4-amine can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxybenzoyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies focusing on its role as a potential drug candidate for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of other compounds.

Comparison with Similar Compounds

1-(4-Ethoxybenzoyl)piperidin-4-amine can be compared to other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the ethoxybenzoyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAOTAWWXMWTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.